2-Chloro-4-methylthiazole-5-carboxylic acid

Übersicht

Beschreibung

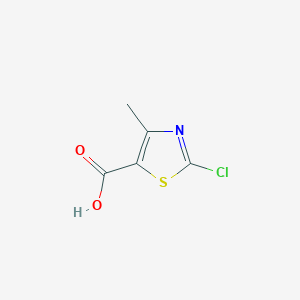

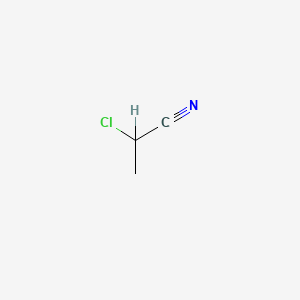

“2-Chloro-4-methylthiazole-5-carboxylic acid” is a chemical compound with the molecular formula C5H4ClNO2S . It has a molecular weight of 177.61 .

Synthesis Analysis

The synthesis of “this compound” involves several steps. For instance, one method involves the reaction of cesium carbonate, 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and this compound in THF (Tetrahydrofuran) and water .

Molecular Structure Analysis

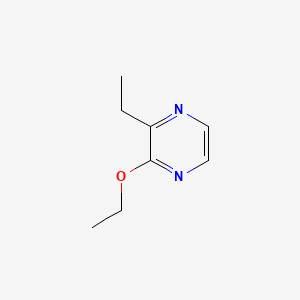

The molecular structure of “this compound” consists of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen . The InChI code for this compound is 1S/C5H5ClNO2S/c1-2-3(4(8)9)7-5(6)10-2/h10H,1H3,(H,8,9) .

Chemical Reactions Analysis

The thiazole ring in “this compound” has many reactive positions where various chemical reactions such as donor–acceptor, nucleophilic, and oxidation reactions may take place .

Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 177.61 and an empirical formula of C5H4ClNO2S .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

2-Chloro-4-methylthiazole-5-carboxylic acid derivatives have been synthesized and evaluated for their biological activities. For example, derivatives with good in vivo antithrombotic activity have been identified, leading to the synthesis of new derivatives with potential antibacterial properties. These compounds have shown moderate to good antimicrobial activity in vitro (Babu et al., 2016).

Chemical Synthesis and Derivatives

The acylation of ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid has led to the production of various derivatives. These derivatives have been used as starting compounds for the synthesis of other complex molecules, demonstrating the versatility of this compound in chemical syntheses (Dovlatyan et al., 2004).

Applications in Polymer Science

This compound has also found applications in polymer science. For instance, derivatives of this compound have been used in the synthesis of thermotropic polyesters. These polyesters have been characterized for their properties like inherent viscosities and differential scanning calorimetry, highlighting their potential in materials science (Kricheldorf & Thomsen, 1992).

Applications in Organic Chemistry

In organic chemistry, the carboxylic acid anion moiety of derivatives like this compound has been used as a directing group in cross-coupling reactions. This has led to the selective production of various substituted nicotinic acids and triazoles, demonstrating the compound's utility in fine-tuning chemical reactions (Houpis et al., 2010).

Development of Antimicrobial Agents

This compound has also been explored for the development of antimicrobial agents. For instance, derivatives of this compound have been synthesized and tested for their antibacterial activity against various microorganisms, indicating their potential use in developing new antibacterial drugs (Chavan & Pai, 2007).

Exploration in Greenhouse Studies

In greenhouse studies, novel derivatives of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid have shown fungicidal and insecticidal activities. This indicates the potential agricultural applications of compounds derived from this compound (Liu, Li, & Li, 2004).

Safety and Hazards

The safety data sheet for “2-Chloro-4-methylthiazole-5-carboxylic acid” indicates that it is classified under GHS07 and has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

The primary targets of 2-Chloro-4-methylthiazole-5-carboxylic acid are currently unknown . This compound is a unique chemical provided for early discovery researchers

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently unavailable .

Biochemische Analyse

Biochemical Properties

2-Chloro-4-methylthiazole-5-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a nitrification inhibitor . This compound can bind to specific enzymes, altering their activity and affecting the overall biochemical pathways in which these enzymes are involved. The nature of these interactions often involves the formation of stable complexes between this compound and the target biomolecules, leading to changes in their conformation and function.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites. For instance, it may affect the activity of enzymes involved in the synthesis or degradation of key biomolecules, thereby altering the overall metabolic balance within the cell . These interactions can have downstream effects on cellular energy production, biosynthesis, and other critical metabolic functions.

Eigenschaften

IUPAC Name |

2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUFDQVROYUUBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349844 | |

| Record name | 2-Chloro-4-methylthiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40003-48-3 | |

| Record name | 2-Chloro-4-methylthiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1348506.png)

![6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1348524.png)